

# Glasdegib absorption distribution metabolism excretion

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## Compound Focus: Glasdegib

CAS No.: 1095173-27-5

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## ADME Properties and Key Pharmacokinetic Parameters

The table below summarizes the core absorption, distribution, metabolism, and excretion (ADME) characteristics of **glasdegib**.

Parameter	Summary of Findings	Key Quantitative Data / Clinical Observations
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| **Absorption** | High absolute oral bioavailability; absorption rate not clinically impacted by food. | • **Absolute Bioavailability:** 77.12% (90% CI: 71.83%-82.81%) [1] [2] [3]. • **Median Tmax (100 mg dose):** ~1.7 hours [2]. • **Effect of Food:** A high-fat, high-calorie meal had no clinically relevant effect [4] [3]. | | **Distribution** | Extensive distribution into tissues; high plasma protein binding. | • **Mean Apparent Volume of Distribution (V<sub>z</sub>/F):** 188 L (20% CV) in patients [5] [3]. • **Protein Binding:** ~91% [5]. • **Unbound Fraction:** <10% in plasma [4]. | | **Metabolism** | Primarily metabolized by hepatic cytochrome P450 enzymes, with minor contributions from UGT enzymes. | • **Primary Enzyme:** CYP3A4/5 [1] [4] [5]. • **Secondary Enzymes:** CYP2C8 and UGT1A9 [5]. • **Processes:** Hydroxylation, N-desmethylation, and glucuronidation [4]. | | **Excretion** | Eliminated via both renal and fecal routes, with a significant portion of unchanged drug excreted. | • **Mean Half-life:** ~17.4 hours at the 100 mg clinical dose [4] [5]. • **Total Recovery (100 mg radiolabeled dose):** ~90.6% [5] [3]. • **Feces:** 41.7% (19.5% as unchanged drug) [5] [3].

- **Urine:** 48.9% (17.2% as unchanged drug) [5] [3]. | | **Clearance** | Apparent clearance is low to moderate. | • **Apparent Oral Clearance (CL/F):** 6.45 L/h (25% CV) in patients with hematologic malignancies [5]. |

## Detailed Experimental Protocols

The following methodologies from key studies provide the evidence for the ADME properties summarized above.

### Absolute Oral Bioavailability Study (NCT03270878)

This was a pivotal **phase 1, open-label, randomized, two-sequence, two-treatment, two-period crossover study** in healthy volunteers under fasting conditions [1].

- **Objective:** To determine the absolute bioavailability of a single 100 mg oral dose of **glasdegib** relative to a 50 mg intravenous (IV) microtracer dose [1].
- **Subjects:** 12 healthy volunteers [1].
- **Design:**
  - **Period 1:** Subjects randomized to receive either a single **oral 100 mg tablet** or a single **50 mg IV infusion** over 1.25 hours.
  - **Washout:** ≥6 days.
  - **Period 2:** Subjects crossed over to receive the alternate formulation.
- **PK Sampling:**
  - **Oral treatment:** Pre-dose, 0.75, 1, 1.25, 2, 3, 4, 6, 10, 24, 48, 72, and 96 hours post-dose.
  - **IV treatment:** Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 10, 24, 48, 72, and 96 hours post-dose.
- **Bioanalytical Method:** **Glasdegib** plasma concentrations were determined using a validated **high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS)** method [1].
- **Data Analysis:** Pharmacokinetic parameters were calculated using **noncompartmental analysis (NCA)**. Absolute bioavailability (F) was calculated as the ratio of dose-normalized area under the plasma concentration-time curve (AUC) for oral and IV administration [1].

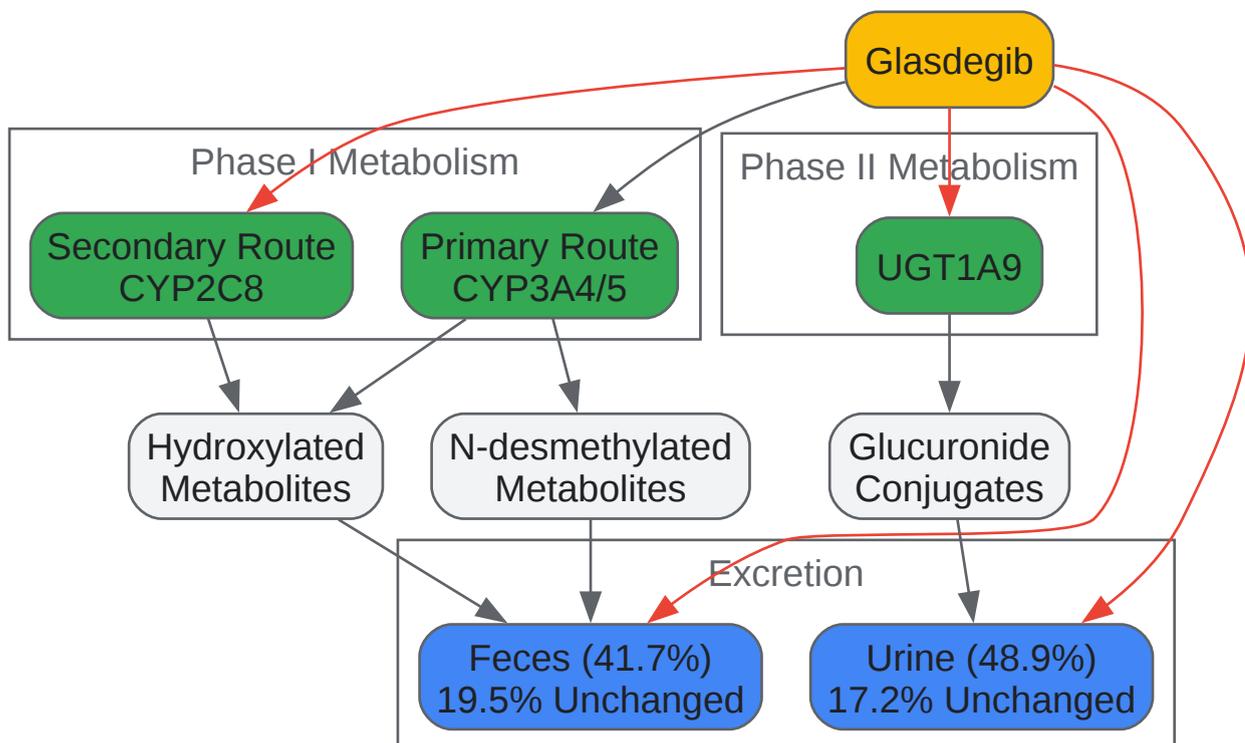
### Hepatic Impairment Study (NCT03627754)

This was a **phase 1, open-label, parallel-group trial** to assess the impact of hepatic impairment on **glasdegib** pharmacokinetics [4].

- **Objective:** To evaluate the PK and safety of a single 100 mg oral dose of **glasdegib** in participants with moderate or severe hepatic impairment compared to matched healthy controls [4].
- **Subjects:** 24 participants (8 with moderate hepatic impairment, 8 with severe, and 8 healthy controls with normal hepatic function). Participants with hepatic impairment were classified using the **Child-Pugh criteria** (Class B for moderate, Class C for severe) [4].
- **Design:** A single oral 100 mg dose of **glasdegib** was administered under fasted conditions.
- **Primary Endpoints:** Area under the plasma concentration-time curve from time zero to infinity (AUC<sub>inf</sub>) and maximum plasma concentration (C<sub>max</sub>). Both total and unbound (free) drug exposures were analyzed [4].
- **Statistical Analysis:** Adjusted geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC<sub>inf</sub> and C<sub>max</sub> were calculated to compare each hepatic impairment group to the matched control group [4].

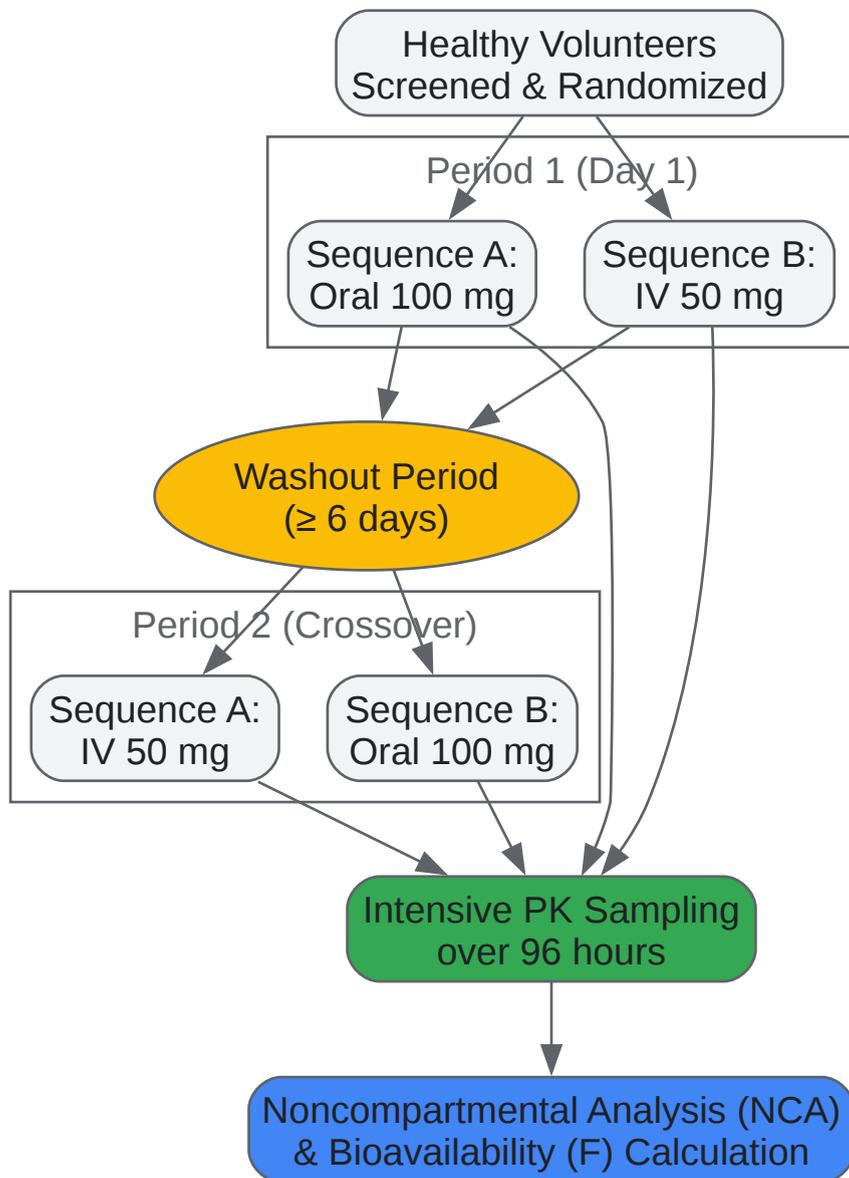
## Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key metabolic pathways of **glasdegib** and the workflow of the definitive bioavailability study.



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Diagram of **Glasdegib**'s primary metabolic and excretion pathways, highlighting the role of CYP3A4.



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*Workflow of the phase 1 randomized crossover study design used to determine absolute oral bioavailability.*

## Critical Covariates and Drug-Drug Interactions

Population pharmacokinetic analyses have evaluated the impact of patient-specific factors on **glasdegib** exposure [3]. The following were found to be **statistically significant covariates** on apparent clearance

(CL/F), but the magnitude of these effects was deemed **not clinically meaningful**, and thus no dose adjustment is recommended based on these factors alone [3]:

- **Body Weight**
- **Creatinine Clearance** (Note: A dedicated renal impairment study was not located in the provided search results).
- **Percentage of Bone Marrow Blasts**
- **Use of Moderate or Strong CYP3A Inhibitors**

However, the following drug interactions are clinically important:

- **Strong CYP3A Inhibitors (e.g., ketoconazole):** Increase **glasdegib** AUC<sub>inf</sub> by ~140% and C<sub>max</sub> by ~40% [1] [4]. Consider alternative therapies. If coadministration is unavoidable, monitor for increased adverse reactions, including QTc prolongation [6].
- **Strong CYP3A Inducers (e.g., rifampin):** Decrease **glasdegib** AUC<sub>inf</sub> by ~70% and C<sub>max</sub> by ~35% [1] [4]. **Coadministration with strong CYP3A inducers should be avoided** as it may reduce **glasdegib** efficacy [6].

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